6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 890598-08-0
VCID: VC6614236
Molecular Formula: C16H11ClN4OS
Molecular Weight: 342.8
* For research use only. Not for human or veterinary use.
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 890598-08-0](/images/structure/VC6614236.png)
Description |
6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)- triazolo[3,4-b] thiadiazole is a complex organic compound belonging to the class of triazolo-thiadiazoles. This compound features a unique combination of functional groups, including a triazole ring and a thiadiazole moiety, which contribute to its potential biological activities. The molecular formula of this compound is C16H11ClN4OS, with a molecular weight of approximately 333.81 g/mol. Synthesis of 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-124triazolo[3,4-b]134thiadiazoleThe synthesis of this compound typically involves multiple steps and requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound. Synthesis Steps:
Biological Activities and Potential ApplicationsResearch into similar compounds suggests potential biological activities against various diseases, such as cancer or infectious diseases, due to their ability to modulate biological pathways. The triazolo-thiadiazole structure is known for its pharmacological properties, including antimicrobial and anticancer effects. Potential Applications:
|
---|---|
CAS No. | 890598-08-0 |
Product Name | 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula | C16H11ClN4OS |
Molecular Weight | 342.8 |
IUPAC Name | 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C16H11ClN4OS/c1-10-12(8-9-22-10)15-18-19-16-21(15)20-14(23-16)7-6-11-4-2-3-5-13(11)17/h2-9H,1H3/b7-6+ |
Standard InChIKey | XUWWWLUMWBXIBY-VOTSOKGWSA-N |
SMILES | CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl |
Solubility | not available |
PubChem Compound | 7463666 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume